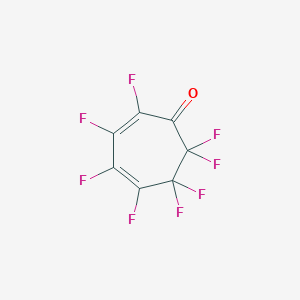
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the cycloheptadienone family, where multiple fluorine atoms are substituted on the cycloheptadienone ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one typically involves the fluorination of cycloheptadienone derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism by which 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
1H,1H,2H,2H-Perfluorodecyl acrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
Uniqueness
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one stands out due to its specific arrangement of fluorine atoms on the cycloheptadienone ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific biological interactions.
Propriétés
Numéro CAS |
92406-76-3 |
|---|---|
Formule moléculaire |
C7F8O |
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
2,3,4,5,6,6,7,7-octafluorocyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C7F8O/c8-1-2(9)4(11)6(12,13)7(14,15)5(16)3(1)10 |
Clé InChI |
CVSVUXIGUYWKGD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(C(C(=C1F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















